molecular formula C12H18ClNO2 B2896320 2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide CAS No. 2280228-99-9

2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide

Cat. No. B2896320
CAS RN: 2280228-99-9
M. Wt: 243.73
InChI Key: DGRMFPYQWYDGNR-UHFFFAOYSA-N
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Description

2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors involved in the inflammatory response and pain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins which are involved in the inflammatory response. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in pain signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide. One area of research could focus on optimizing the synthesis method to make it more efficient and cost-effective. Another area of research could focus on further elucidating the mechanism of action of this compound to better understand its therapeutic potential. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of other inflammatory conditions and pain disorders.

Synthesis Methods

The synthesis of 2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-chloro-6-bromohexanoic acid with 2,5-dioxabicyclo[2.2.1]heptane in the presence of triethylamine. The resulting compound is then reacted with cyclobutanone in the presence of sodium hydride to obtain the final product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. It has also been studied for its potential use as a local anesthetic and as a treatment for epilepsy.

properties

IUPAC Name

2-chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-7(13)11(15)14-9-8-3-6-16-10(8)12(9)4-2-5-12/h7-10H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRMFPYQWYDGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2CCOC2C13CCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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